molecular formula C10H12FNO2 B14018309 3-Fluoro-N-methoxy-N,2-dimethylbenzamide

3-Fluoro-N-methoxy-N,2-dimethylbenzamide

Cat. No.: B14018309
M. Wt: 197.21 g/mol
InChI Key: WUTZENHVAQTSTJ-UHFFFAOYSA-N
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Description

Benzamide (B126) derivatives are a class of organic compounds that feature a benzene (B151609) ring attached to an amide functional group. This structural motif is a common scaffold in a multitude of biologically active molecules and functional materials. In contemporary organic chemistry, research into benzamide derivatives is vibrant, driven by their diverse pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The versatility of the benzamide core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological or material characteristics.

A particularly important subclass of benzamides is the N-alkoxy-N-alkylamides, often referred to as Weinreb amides. These compounds have proven to be exceptionally useful synthetic intermediates. The key to their utility lies in their reaction with organometallic reagents (like Grignard or organolithium reagents) to form ketones. Unlike other carboxylic acid derivatives that can be over-alkylated to form tertiary alcohols, Weinreb amides typically yield the desired ketone cleanly. This is attributed to the formation of a stable chelated intermediate which resists further nucleophilic attack.

The specific academic interest in "3-Fluoro-N-methoxy-N,2-dimethylbenzamide" stems from the strategic incorporation of a fluorine atom and a methyl group onto the benzamide scaffold. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry. researchgate.net Due to its high electronegativity and small size, fluorine can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

The placement of the fluorine atom at the 3-position and a methyl group at the 2-position of the benzene ring in "this compound" is deliberate. This substitution pattern can influence the conformational preferences of the molecule and its electronic properties, which in turn can impact its reactivity and potential biological activity. The N-methoxy-N-methylamide (Weinreb amide) functionality further enhances its appeal as a versatile building block for the synthesis of more complex molecules. It serves as a stable precursor to a ketone, allowing for the introduction of a wide range of substituents at the carbonyl carbon.

The primary research objective concerning "this compound" is its utilization as a key intermediate in multi-step organic syntheses. The methodologies for its preparation and subsequent reactions are well-established in the field of synthetic organic chemistry.

The synthesis of this compound would likely commence from 3-fluoro-2-methylbenzoic acid. ossila.com This starting material can be activated, for instance, by conversion to its acid chloride, and then reacted with N,O-dimethylhydroxylamine hydrochloride to furnish the desired Weinreb amide. tcichemicals.comchemicalbook.com This two-step process is a standard and efficient method for the preparation of N-methoxy-N-methylamides. chemicalbook.comnbinno.com

Once synthesized, the primary research application of "this compound" is its reaction with various nucleophiles. For example, treatment with Grignard reagents or organolithium compounds would be expected to yield the corresponding 3-fluoro-2-methylphenyl ketones. These ketones can then serve as precursors for a diverse array of more complex molecular architectures, potentially leading to the discovery of new therapeutic agents or functional materials. The stability and predictable reactivity of the Weinreb amide moiety make it an ideal tool for such synthetic endeavors. nih.gov

While detailed academic studies focusing solely on "this compound" are not extensively documented in publicly available literature, its value as a synthetic intermediate is clear from the foundational principles of organic chemistry and the known utility of fluorinated Weinreb amides.

Data and Findings

Due to the limited specific research on "this compound," a detailed table of research findings is not available. However, based on the general properties of related compounds, a table of expected physicochemical properties can be compiled.

PropertyExpected Value/Characteristic
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.
Synthetic Precursor 3-Fluoro-2-methylbenzoic acid
Key Functional Group N-methoxy-N-methylamide (Weinreb amide)
Primary Reactivity Reaction with organometallic reagents to form ketones

Representative Spectroscopic Data for a Related Compound: N,N-Dimethylbenzamide

Spectroscopic Technique Observed Peaks (δ in ppm, J in Hz)
¹H NMR (CDCl₃, 300 MHz) 7.38 (s, 5H), 3.10 (s, 3H), 2.96 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) 171.76, 136.34, 129.61, 128.54, 128.43, 127.11, 126.98, 39.5, 35.4

Note: The actual spectroscopic data for this compound would differ due to the presence of the fluorine and the additional methyl group, as well as the methoxy (B1213986) group on the nitrogen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-fluoro-N-methoxy-N,2-dimethylbenzamide

InChI

InChI=1S/C10H12FNO2/c1-7-8(5-4-6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3

InChI Key

WUTZENHVAQTSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)N(C)OC

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Preparation of 3 Fluoro N Methoxy N,2 Dimethylbenzamide

Retrosynthetic Analysis and Identification of Key Precursors for the Target Compound

A retrosynthetic analysis of 3-Fluoro-N-methoxy-N,2-dimethylbenzamide identifies the central amide bond as the most logical point for disconnection. This approach simplifies the target structure into two readily accessible precursor molecules.

Key Disconnection: The C-N bond of the amide functional group.

This disconnection reveals the following key precursors:

An Aromatic Carboxylic Acid: 3-Fluoro-2-methylbenzoic acid. This molecule provides the core aromatic scaffold with the required fluorine and methyl substituents.

An Amide Building Block: N,O-dimethylhydroxylamine, typically used as its hydrochloride salt (CH₃O(CH₃)NH·HCl) for improved stability and handling.

The synthetic strategy, therefore, involves the coupling of the carboxylic acid (or an activated derivative) with N,O-dimethylhydroxylamine. This type of amide, known as a Weinreb amide, is particularly valuable in organic synthesis because it can be converted to ketones or aldehydes by reacting with organometallic reagents without the common side reaction of over-addition. researchgate.netreddit.com

Development and Optimization of Novel Synthetic Pathways

The construction of the amide bond in this compound from its precursors is accomplished through various established and optimized coupling protocols.

The primary pathway involves the activation of the carboxylic acid group of 3-fluoro-2-methylbenzoic acid, followed by nucleophilic attack by N,O-dimethylhydroxylamine. This is typically performed as a one-pot reaction where the carboxylic acid is first treated with a coupling agent in the presence of a non-nucleophilic base to form a highly reactive intermediate (such as an active ester). Subsequent addition of N,O-dimethylhydroxylamine hydrochloride yields the desired product. koreascience.kr

A variety of coupling reagents have been developed to facilitate this transformation, each with specific advantages regarding reaction time, yield, and suppression of side reactions. nih.govpeptide.com

Table 1: Common Coupling Reagents for Weinreb Amide Synthesis

Coupling Reagent Additive/Base Typical Solvent Characteristics
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) Dichloromethane (DCM), Dimethylformamide (DMF) Water-soluble byproducts simplify workup. HOBt minimizes side reactions. nih.gov
DCC (N,N'-Dicyclohexylcarbodiimide) DMAP (catalytic) Dichloromethane (DCM) Forms a urea (B33335) byproduct that precipitates and can be filtered off. koreascience.krpeptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) DIPEA (N,N-Diisopropylethylamine) Dimethylformamide (DMF) Highly efficient and fast, often used for sterically hindered substrates. nih.govpeptide.com

This table is interactive. You can sort and filter the data.

The vast majority of synthetic routes to Weinreb amides, including this compound, rely on metal-free conditions. The reactions are promoted by stoichiometric amounts of coupling reagents and bases. The term "catalytic" in this context often refers to the use of additives like HOBt or DMAP, which are used in sub-stoichiometric amounts to accelerate the reaction and improve efficiency. koreascience.krnih.gov

For instance, DMAP acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate with the activated carboxylic acid, which is then more susceptible to attack by the hydroxylamine. Similarly, HOBt can form an active ester that is more reactive than the initial activated species and less prone to side reactions. nih.gov True metal-catalyzed approaches for this specific transformation are less common compared to the well-established coupling reagent methodologies.

Reaction Parameter Optimization for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential.

The outcome of the synthesis is highly dependent on the reaction conditions. The interplay between solvent, temperature, and the relative amounts of reagents is critical for success.

Table 2: Optimization of Reaction Parameters

Parameter Common Choices Effect on Reaction
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (B52724) (AcCN) Influences reagent solubility and reaction rate. DMF is a polar aprotic solvent that can dissolve most reactants, while DCM is less polar and often preferred for easier removal post-reaction. nih.gov
Temperature 0 °C to Room Temperature (23 °C) Lower temperatures (0 °C) are often used during the initial activation of the carboxylic acid to control reactivity and prevent degradation of sensitive reagents. The reaction is typically allowed to warm to room temperature for completion.

| Reagent Stoichiometry | Carboxylic Acid (1.0 equiv), Coupling Agent (1.0-1.2 equiv), Base (2.0-3.0 equiv), Amine·HCl (1.1-1.2 equiv) | A slight excess of the amine and coupling agent is often used to ensure complete consumption of the starting carboxylic acid. Sufficient base is required to neutralize the hydrochloride salt of the amine and any acidic byproducts generated during the reaction. |

This table is interactive. You can sort and filter the data.

Following the reaction, a standard workup procedure is employed to remove the bulk of impurities. This typically involves quenching the reaction with an aqueous solution, followed by extraction of the product into an organic solvent. The organic layer is then washed with mild acid, base, and brine to remove unreacted starting materials and water-soluble byproducts.

For final purification to achieve high purity, two primary techniques are used:

Silica (B1680970) Gel Chromatography: This is the most common method for purifying Weinreb amides. The crude product is loaded onto a column of silica gel and eluted with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The polarity of the solvent system is gradually increased to separate the desired product from less polar and more polar impurities. nih.gov

Crystallization: If the final compound is a solid, crystallization can be an effective method for achieving very high purity. The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution. However, since many Weinreb amides, including related compounds, are liquids or low-melting solids, this technique is not always applicable. nih.gov

Green Chemistry Principles in the Synthesis of "this compound"

The application of green chemistry principles to the synthesis of "this compound" is crucial for developing environmentally benign and sustainable manufacturing processes. Traditional amide bond formations often rely on stoichiometric coupling reagents that generate significant amounts of waste, highlighting the need for greener alternatives. The primary starting material for the synthesis of "this compound" is 3-fluoro-2-methylbenzoic acid, which is then coupled with N,O-dimethylhydroxylamine. The focus of green chemistry in this context is on the choice of coupling method, solvents, and catalysts to minimize environmental impact.

Several innovative and greener methodologies for amide bond formation can be theoretically applied to the synthesis of "this compound". These methods aim to improve atom economy, reduce waste, and utilize less hazardous substances.

One promising approach is the use of enzymatic catalysis . Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the amidation of free carboxylic acids. nih.gov This method offers high selectivity and operates under mild reaction conditions, often in greener solvents like cyclopentyl methyl ether. nih.gov The enzymatic approach avoids the need for traditional coupling reagents, thereby reducing waste generation. The synthesis would proceed by reacting 3-fluoro-2-methylbenzoic acid with N,O-dimethylhydroxylamine in the presence of CALB.

Direct catalytic amidation represents another frontier in green amide synthesis. This approach aims to form the amide bond directly from the carboxylic acid and amine with the removal of only water, thus having a very high atom economy. catalyticamidation.info While various catalysts, including boronic acids and certain metal complexes, have been investigated for this purpose, their application to the synthesis of Weinreb amides like "this compound" is an area of ongoing research. catalyticamidation.info

One-pot synthesis methodologies also contribute to the greening of this process. For example, the use of phosphorus-based reagents like P[NCH₃(OCH₃)]₃ or phosphorus oxychloride (POCl₃) allows for the direct conversion of carboxylic acids to Weinreb amides in a single step, which can be more efficient and generate less waste compared to multi-step procedures. organic-chemistry.orgwisdomlib.orgorganic-chemistry.orgnih.gov

To quantitatively assess the "greenness" of these synthetic routes, several metrics can be employed. The most relevant for the synthesis of "this compound" include:

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product. Catalytic direct amidation would theoretically offer the highest atom economy.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient produced. A lower PMI indicates a greener process.

E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is indicative of a more environmentally friendly process.

The table below provides a comparative analysis of different potential synthetic methods for "this compound" based on green chemistry principles. The values are illustrative and would depend on the specific optimized reaction conditions.

Synthetic MethodologyKey Green Chemistry PrinciplePotential AdvantagesPotential DrawbacksEstimated E-Factor Range
Enzymatic Catalysis (e.g., CALB)Use of Renewable Feedstocks (Enzymes), CatalysisHigh selectivity, mild conditions, biodegradable catalyst.Enzyme stability and cost, potentially slower reaction rates.Low to Medium
Recyclable Coupling Agent (e.g., DPDTC)Waste Prevention, Atom EconomyHigh-yielding, byproduct can be recycled. acs.orgInitial synthesis of the coupling agent is required.Low
Direct Catalytic AmidationAtom Economy, CatalysisHighest theoretical atom economy (water as the only byproduct). catalyticamidation.infoCatalyst development for this specific transformation is needed.Very Low
One-Pot Synthesis with P-based ReagentsProcess Intensification, Waste ReductionReduces the number of unit operations and work-up steps. organic-chemistry.orgwisdomlib.orgorganic-chemistry.orgnih.govStoichiometric use of phosphorus reagents can generate phosphate (B84403) waste.Medium

By prioritizing methodologies such as enzymatic catalysis or the use of recyclable reagents, the synthesis of "this compound" can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible production.

Advanced Spectroscopic and Crystallographic Characterization of "this compound"

The comprehensive structural elucidation of a molecule is fundamental to understanding its chemical behavior and potential applications. For a compound such as "this compound," a multi-faceted analytical approach employing advanced spectroscopic and crystallographic techniques is indispensable. This article details the theoretical application and expected outcomes of these methods for the rigorous characterization of this specific benzamide (B126) derivative.

While specific experimental data for "this compound" is not publicly available in the cited search results, this article will outline the established methodologies and the nature of the data that would be obtained from a thorough investigation.

Advanced Spectroscopic and Crystallographic Characterization of 3 Fluoro N Methoxy N,2 Dimethylbenzamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For "3-Fluoro-N-methoxy-N,2-dimethylbenzamide," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

Detailed ¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Constant Assignments

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons would appear as a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The N-methyl and O-methyl protons would likely appear as singlets, although their chemical shifts could be influenced by the rotational dynamics of the amide bond.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The signals for the aromatic carbons would be split due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.), providing valuable information for assigning their positions on the benzene (B151609) ring. The carbonyl carbon and the two methyl carbons would also exhibit characteristic chemical shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show a single resonance for the fluorine atom on the aromatic ring. The fine structure of this signal, resulting from couplings to neighboring protons, would further aid in the structural confirmation.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicities and Couplings
¹HAromatic: 6.8-7.5N-CH₃: ~2.9-3.1O-CH₃: ~3.7-3.9Aromatic: Multiplets due to H-H and H-F couplingN-CH₃: SingletO-CH₃: Singlet
¹³CAromatic: 110-165C=O: 165-175N-CH₃: ~35-40O-CH₃: ~60-65Aromatic: Doublets due to C-F couplingOthers: Singlets or quartets if coupled to protons
¹⁹F-110 to -120 (relative to CFCl₃)Multiplet due to coupling with aromatic protons

This table presents expected values based on general knowledge of similar compounds and is for illustrative purposes only, as specific experimental data for this compound is not available.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex NMR spectra of molecules like "this compound."

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be instrumental in connecting the methyl groups to the rest of the molecule and in assigning the quaternary carbons, such as the carbonyl carbon and the fluorinated aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation around the amide bond by observing correlations between the N-methyl protons and the aromatic protons.

Investigation of Rotational Barriers and Conformational Isomers of the Amide Linkage

The amide bond in "this compound" is expected to exhibit restricted rotation, potentially leading to the presence of rotational isomers (rotamers) at room temperature. This phenomenon can be studied using variable-temperature NMR spectroscopy. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to the different rotamers, which allows for the calculation of the energy barrier to rotation around the amide bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. For "this compound" (C₁₀H₁₂FNO₂), the expected exact mass would be calculated and compared to the experimentally measured value with high accuracy (typically within a few parts per million).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecular ion, a characteristic pattern of fragment ions would be generated. Analysis of these fragments provides valuable structural information, confirming the connectivity of the different functional groups within the molecule.

Technique Information Obtained Expected Result for C₁₀H₁₂FNO₂
HRMS (e.g., ESI-TOF)Precise molecular weight and elemental formula[M+H]⁺ ion with m/z corresponding to C₁₀H₁₃FNO₂⁺
Tandem MS (MS/MS)Fragmentation pattern and structural connectivityCharacteristic fragments resulting from cleavage of the amide bond, loss of methyl or methoxy (B1213986) groups.

This table is illustrative, as specific experimental data is not available.

Infrared (IR) and Raman Spectroscopic Studies for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of its functional groups.

IR Spectroscopy: The IR spectrum of "this compound" would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and methyl groups, C-N stretching, and C-O stretching vibrations. The C-F stretching vibration would also be present, usually in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state, including the planarity of the amide group and the relative orientation of the aromatic ring and the N-methoxy-N-methyl group. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding (if any), dipole-dipole interactions, and van der Waals forces, that govern the solid-state assembly of the molecules.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

There is no specific published data detailing the intermolecular interactions and hydrogen bonding networks for this compound. In related structures, such as other fluorinated benzamides, intermolecular forces like N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions, are commonly observed to influence the crystal packing. For instance, studies on compounds like 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide show the formation of chains linked by N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net However, without experimental crystallographic data for this compound, a definitive analysis of its specific intermolecular contacts is not possible.

Polymorphism and Crystal Engineering Considerations

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of crystal engineering. Research into related compounds, such as 3-fluoro-N-(3-fluorophenyl)benzamide, has identified the existence of concomitant polymorphism, where different crystal forms are found in the same crystallization batch. researchgate.net These studies highlight how subtle variations in intermolecular interactions, including N−H···O hydrogen bonds and weaker C−H···F and F···F interactions, can lead to different packing arrangements. researchgate.net

For N-arylbenzamides, conformational variations and the dimensionality of hydrogen bonding networks are key factors in the formation of different polymorphs. mdpi.com However, without any reported crystal structures for this compound, any discussion of its potential polymorphism or specific crystal engineering strategies remains purely speculative. The specific arrangement of the fluoro, methoxy, and dimethyl groups on the benzamide (B126) core would uniquely influence its solid-state packing, but this has not been experimentally determined or reported.

Due to the absence of specific research on "this compound," detailed research findings and data tables for its spectroscopic and crystallographic characteristics cannot be provided.

Computational and Theoretical Chemistry Studies of 3 Fluoro N Methoxy N,2 Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) would be employed to determine the electronic structure of 3-Fluoro-N-methoxy-N,2-dimethylbenzamide. These calculations would yield crucial information about the distribution of electrons within the molecule, identifying regions of high or low electron density.

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. The spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Furthermore, calculations of total energy, enthalpy of formation, and Gibbs free energy would provide insights into the thermodynamic stability of the compound.

Conformational Analysis and Prediction of Stable Geometries using Density Functional Theory (DFT)

The presence of rotatable single bonds in this compound suggests the existence of multiple conformations. A thorough conformational analysis, typically performed using DFT methods, would be necessary to identify the most stable three-dimensional arrangement of the atoms. This process involves systematically rotating the bonds and calculating the potential energy of each resulting conformer.

The results would be visualized on a potential energy surface, with the global minimum corresponding to the most stable, and therefore most abundant, conformation at equilibrium. Understanding the preferred geometry is critical as the conformation of a molecule can significantly influence its physical properties and biological activity.

Simulation and Prediction of Spectroscopic Parameters (NMR, IR) for Experimental Validation

Theoretical calculations are invaluable for interpreting and predicting experimental spectroscopic data. By calculating the magnetic shielding tensors of the nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted spectra can be compared with experimentally obtained spectra to confirm the structure of the synthesized compound.

Similarly, by calculating the vibrational frequencies, one can simulate the Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. This theoretical spectrum serves as a powerful tool for assigning the absorption bands observed in an experimental IR spectrum, aiding in the structural elucidation of this compound.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics.

These simulations can reveal how the molecule interacts with solvent molecules, how its conformation changes over time, and can be used to calculate various thermodynamic properties. Understanding the influence of the solvent is crucial as it can significantly affect the stability, reactivity, and spectroscopic properties of the compound.

Theoretical Mechanistic Investigations of Reactions Involving the Chemical Compound

Should this compound be involved in chemical reactions, either as a reactant or a product, theoretical methods can be used to investigate the reaction mechanism. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed.

Reactivity Profile and Mechanistic Investigations of 3 Fluoro N Methoxy N,2 Dimethylbenzamide

Electrophilic and Nucleophilic Reactivity of the Benzene (B151609) Ring and Amide Functionality

The benzene ring of 3-Fluoro-N-methoxy-N,2-dimethylbenzamide contains three substituents: a fluorine atom, a methyl group, and a carboxamide group. These groups influence the electron density of the ring and direct the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is a deactivating group but directs ortho- and para-substitution. The methyl group is an activating group, also directing ortho- and para-substitution. The amide functionality is a deactivating group and a meta-director. The interplay of these directing effects will determine the outcome of electrophilic substitution reactions.

The amide functionality, specifically a Weinreb amide, is susceptible to nucleophilic attack at the carbonyl carbon. However, N-methoxy-N-methylamides are notably less reactive towards nucleophiles than other carbonyl compounds like acid chlorides or anhydrides. This reduced reactivity allows for controlled reactions, for instance, with organometallic reagents to form ketones without over-addition to form tertiary alcohols.

Studies on Hydrolysis and Stability under Various Chemical Conditions (e.g., pH, temperature)

Generally, N-methoxy-N-methylamides exhibit greater stability towards hydrolysis under both acidic and basic conditions compared to other amides. researchgate.net Vigorous conditions, such as prolonged heating with strong acids or bases, are typically required for their hydrolysis. researchgate.netosti.gov The stability of the N-O bond in the N-methoxyamine moiety contributes to this resistance to cleavage. researchgate.net

The stability of similar N-substituted benzamides has been studied under various pH and temperature conditions. For instance, the hydrolysis of N-chloro-N-methylbenzamides in aqueous alkali has been investigated, revealing a process involving a base-catalyzed formation of an imino-hypochlorite intermediate. rsc.org While not directly analogous, this highlights the complex mechanisms that can be involved in the hydrolysis of substituted benzamides.

Table 1: General Hydrolysis Trends of Benzamides

ConditionReactivity of Typical AmidesReactivity of N-methoxy-N-methylamides
Acidic (e.g., HCl, reflux) Hydrolyzes to carboxylic acid and amine saltGenerally stable, requires harsh conditions
Basic (e.g., NaOH, reflux) Hydrolyzes to carboxylate salt and amineGenerally stable, requires harsh conditions

This table presents generalized trends and specific reaction outcomes for this compound would require experimental verification.

Photochemical Transformations and Degradation Pathways

The photochemical behavior of aromatic compounds is a rich area of study. youtube.com Aromatic amides can undergo various photochemical reactions, including rearrangements and bond cleavages. researchgate.net For instance, the photolysis of acetanilide (B955) can lead to rearrangement products. researchgate.net The presence of a fluorine atom on the benzene ring may influence the photochemical degradation pathways, potentially through C-F bond cleavage under certain conditions, although this is highly dependent on the specific reaction environment.

Recent research has explored the use of visible light in amide synthesis, indicating the potential for photochemical activation of amide-related functionalities. nih.gov While specific studies on this compound are not available, the general principles of aromatic photochemistry suggest that it could undergo transformations when exposed to UV or visible light, potentially leading to degradation products through various radical-mediated pathways. nih.gov

Role as a Ligand or Substrate in Transition Metal-Catalyzed Reactions

N-methoxy-N-methylamides, also known as Weinreb amides, are exceptionally useful substrates in transition metal-catalyzed cross-coupling reactions for the synthesis of ketones. Their ability to react with organometallic reagents (like Grignard reagents or organolithiums) in a controlled manner to yield a ketone, without the common side reaction of over-addition to form a tertiary alcohol, makes them valuable synthetic intermediates.

While there are no specific reports detailing the use of this compound as a ligand, the amide oxygen and the nitrogen atom have lone pairs of electrons that could potentially coordinate to a metal center. The utility of related benzamide (B126) derivatives in transition metal catalysis is an active area of research. For example, N-methoxy benzamides have been utilized in iron-catalyzed reactions. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving the benzene ring of this compound will be governed by the directing effects of the existing substituents. For electrophilic aromatic substitution, the activating methyl group and the ortho-, para-directing fluorine atom will compete with the meta-directing amide group. The outcome will depend on the specific electrophile and reaction conditions. Metalation reactions, often directed by a coordinating group, could provide an alternative regiochemical outcome. For instance, directed ortho-metalation is a powerful technique for functionalizing aromatic rings at a position adjacent to the directing group. researchgate.net

Stereoselectivity would be a consideration in reactions that create a new chiral center. For example, if the amide were to be reduced or undergo an addition reaction that results in a chiral product, the stereochemical outcome would be of interest. However, without specific reaction examples for this compound, any discussion of stereoselectivity remains speculative. The principles of stereoselectivity in cycloaddition reactions of related systems have been studied, highlighting the importance of understanding electronic factors. nih.gov

Derivatization and Analogue Synthesis of 3 Fluoro N Methoxy N,2 Dimethylbenzamide

Synthesis of Structurally Modified Benzamide (B126) Analogues with Altered Substituents

The generation of analogues of 3-Fluoro-N-methoxy-N,2-dimethylbenzamide is centered on altering the substituents on both the aromatic ring and the amide functional group. These modifications allow for a systematic investigation of how different electronic and steric properties influence the molecule's chemical behavior.

The fluorine atom at the 3-position and the other positions on the benzene (B151609) ring are primary sites for modification. The electron-withdrawing nature of the fluorine atom influences the reactivity of the ring, making it susceptible to certain substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine substituent can be displaced by strong nucleophiles. For instance, reaction with alkoxides (e.g., sodium methoxide) or amines under appropriate conditions can lead to the corresponding methoxy (B1213986) or amino analogues. The presence of the ortho-methyl group can sterically hinder this approach, often requiring more forcing reaction conditions.

Halogen Exchange: It is synthetically feasible to replace the fluorine atom with other halogens (Cl, Br, I) through various methods, including halogen-exchange reactions, although this is less common than direct synthesis from the corresponding halogenated benzoic acid.

Electrophilic Aromatic Substitution: Further functionalization of the aromatic ring can be achieved through electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents (fluoro, methyl, and amide groups) will determine the position of the new substituent. The amide group is a meta-director, while the methyl group is an ortho-, para-director and the fluoro group is also an ortho-, para-director, leading to potentially complex product mixtures that may require careful control of reaction conditions to achieve regioselectivity.

A representative summary of potential ring modifications is presented below.

Modification TypeReagents/ConditionsPotential Product
NitrationHNO₃, H₂SO₄3-Fluoro-N-methoxy-N,2-dimethyl-X-nitrobenzamide
BrominationBr₂, FeBr₃X-Bromo-3-fluoro-N-methoxy-N,2-dimethylbenzamide
AcylationRCOCl, AlCl₃X-Acyl-3-fluoro-N-methoxy-N,2-dimethylbenzamide

The N-methoxy-N-methylamide, or Weinreb amide, is a key functional group that can be readily modified or replaced. The 2-methyl group on the aromatic ring also offers a site for chemical alteration.

Amide Group Transformation: The Weinreb amide is primarily valued for its controlled reactivity with organometallic reagents to form ketones. However, it can also be hydrolyzed to the corresponding carboxylic acid (3-fluoro-2-methylbenzoic acid) under acidic or basic conditions. This acid can then be converted to a variety of other amides by coupling with different amines using standard peptide coupling reagents like HATU or carbodiimides. For example, reacting the derived acid with aniline (B41778) would yield the corresponding anilide.

Synthesis of Alternative Amides: Instead of modifying the existing Weinreb amide, alternative analogues can be synthesized directly from 3-fluoro-2-methylbenzoic acid. For instance, reaction with various primary or secondary amines (e.g., diethylamine, morpholine) after activation of the carboxylic acid (e.g., to an acid chloride) yields a diverse range of N-substituted benzamides.

Modification of the 2-Methyl Group: The benzylic protons of the 2-methyl group can be functionalized. Radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen, creating a 2-(halomethyl) derivative. This new functional group serves as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities like ethers, esters, or nitriles.

The table below illustrates the synthesis of various amide analogues starting from the corresponding carboxylic acid.

AmineCoupling MethodProduct Amide Structure
DiethylamineAcid ChlorideN,N-Diethyl-3-fluoro-2-methylbenzamide
PyrrolidineHATU(3-Fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone
AnilineDCC/DMAPN-(3-Fluoro-2-methylphenyl)benzamide

Strategies for Incorporating "this compound" into Complex Molecular Architectures

The utility of this compound as a synthetic intermediate lies in its ability to act as a robust building block for constructing more elaborate molecules. The Weinreb amide functionality is central to this application. It serves as a stable and reliable precursor for ketone synthesis, which is a fundamental carbon-carbon bond-forming reaction.

The reaction involves the treatment of the Weinreb amide with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). The key advantage of the Weinreb amide over other carboxylic acid derivatives like esters or acid chlorides is its resistance to over-addition. The reaction proceeds via a stable, chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup. This prevents the common side reaction where the ketone product reacts further with the organometallic reagent to form a tertiary alcohol.

For example, reacting this compound with phenylmagnesium bromide would selectively produce 3-fluoro-2-methylphenyl phenyl ketone. This ketone can then undergo a vast array of further transformations (e.g., Wittig reactions, reductions, aldol (B89426) condensations) to build molecular complexity.

Organometallic ReagentResulting Ketone
Phenylmagnesium Bromide(3-Fluoro-2-methylphenyl)(phenyl)methanone
Ethylmagnesium Chloride1-(3-Fluoro-2-methylphenyl)propan-1-one
Vinyllithium1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one

Development of Libraries of Related Benzamide Derivatives for Structure-Reactivity Studies (non-biological)

To systematically study chemical properties such as reaction kinetics, substituent effects, or conformational preferences, libraries of related benzamide derivatives can be synthesized. Parallel synthesis techniques are often employed to efficiently generate a large number of compounds from a common intermediate.

Starting with a key intermediate like 3-fluoro-2-methylbenzoyl chloride, a library of diverse amides can be created by reacting it with an array of primary and secondary amines in a multi-well plate format. Each well would contain a different amine, leading to a unique benzamide product.

Similarly, a library of ketones can be generated from this compound by reacting it with a collection of different Grignard or organolithium reagents. The resulting library of ketones could be used to study, for example, the electronic effects of the 3-fluoro and 2-methyl substituents on the carbonyl group's reactivity in subsequent reactions. These studies provide fundamental insights into structure-reactivity relationships, which are essential in physical organic chemistry. researchgate.net

Stereochemical Control in the Synthesis of Chiral Analogues (if applicable)

The parent molecule, this compound, is achiral. Chirality can be introduced into its analogues through various synthetic modifications. For instance, if a substituent added to the aromatic ring or the amide group contains a stereocenter, the resulting product will be chiral.

A key strategy for controlling stereochemistry involves the use of chiral reagents or catalysts. For example, if the 2-methyl group is functionalized to an aldehyde, a subsequent asymmetric addition of an organometallic reagent, guided by a chiral ligand or catalyst, could produce a chiral secondary alcohol with high enantiomeric excess.

Another approach involves the use of chiral amines in the synthesis of amide analogues from 3-fluoro-2-methylbenzoic acid. researchgate.net If a chiral amine, such as (R)-α-methylbenzylamine, is used in the coupling reaction, the resulting amide will be a specific diastereomer. This allows for the synthesis of enantiomerically pure or enriched benzamide derivatives, which are valuable for studying stereoselective chemical transformations.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Fluoro N Methoxy N,2 Dimethylbenzamide in Chemical Systems

Chromatographic Separations (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in assessing the purity of "3-Fluoro-N-methoxy-N,2-dimethylbenzamide" and for its isolation from reaction mixtures or complex matrices.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like "this compound". A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like formic acid to improve peak shape. nih.govnih.gov The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase.

For a structurally related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, a C18 column with an isocratic mobile phase of acetonitrile and water (70:30) containing 0.1% formic acid was successfully employed. nih.gov Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum of the compound, for instance, 320 nm for the aforementioned analogue. nih.gov By analyzing the resulting chromatogram, the purity of "this compound" can be determined by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography (GC):

For volatile and thermally stable compounds, GC offers high resolution and sensitivity. While the volatility of "this compound" would need to be considered, GC analysis is a viable option. A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. For halogenated compounds, an electron capture detector (ECD) can offer enhanced sensitivity. hpst.cz

Table 1: Hypothetical Chromatographic Conditions for Purity Assessment

Parameter HPLC GC
Column C18, 5 µm, 4.6 x 250 mm DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient elution) Helium
Flow Rate 1.0 mL/min 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Volume/Mode 10 µL 1 µL (splitless)
Temperature Ambient Temperature programmed (e.g., 100°C to 280°C)

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for trace analysis and the comprehensive profiling of impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for detecting and identifying impurities at very low levels. After separation by HPLC, the eluent is introduced into the mass spectrometer. An initial full scan (MS1) provides the molecular weights of the components in the sample. By selecting the molecular ion of "this compound" and subjecting it to fragmentation, a characteristic MS/MS (or MS2) spectrum is generated. This fragmentation pattern serves as a fingerprint for the compound. Unknown peaks in the chromatogram can be similarly analyzed to elucidate the structures of potential impurities. The high sensitivity and selectivity of LC-MS/MS make it ideal for identifying process-related impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. The resulting mass spectra can be compared to spectral libraries for rapid identification of known impurities. For novel impurities, the fragmentation patterns provide crucial structural information. For halogenated compounds, GC-MS analysis can be particularly informative, with characteristic isotopic patterns for chlorine and bromine, although fluorine is monoisotopic. researchgate.net

Table 2: Potential Mass Spectrometric Data for "this compound"

Technique Ionization Mode Precursor Ion (m/z) Potential Fragment Ions (m/z)
LC-MS/MS Electrospray Ionization (ESI+) [M+H]⁺ Fragments corresponding to losses of CH₃O, N(CH₃)OCH₃, and parts of the benzoyl group
GC-MS Electron Ionization (EI) M⁺ Fragments characteristic of the benzoyl moiety, fluorinated phenyl ring, and the N-methoxy-N-methyl group

Spectrophotometric and Titrimetric Methods for Quantitative Determination

While chromatographic methods are superior for purity assessment and impurity profiling, spectrophotometric and titrimetric methods can offer simpler and more cost-effective options for the quantitative determination of the bulk compound.

Spectrophotometric Methods:

UV-Vis spectrophotometry can be used for the quantification of "this compound" if it possesses a suitable chromophore and there are no interfering substances that absorb at the same wavelength. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For some substituted benzamides, charge-transfer complexation with iodine has been used to induce a color change that can be measured spectrophotometrically. nih.gov

Titrimetric Methods:

While less common for complex organic molecules, titrimetric methods could potentially be developed. For instance, if the amide can be hydrolyzed under controlled conditions to produce a carboxylic acid and an amine, the resulting acid or base could be titrated. However, the specificity of such a method would be low, as any acidic or basic impurities would interfere with the determination.

Development of High-Throughput Analytical Platforms for Related Derivatives

The principles of the analytical methods described can be adapted for high-throughput screening (HTS) of libraries of related benzamide (B126) derivatives. The demand for rapid analysis in drug discovery and process development has driven the development of automated analytical platforms. nih.gov

High-Throughput HPLC and UHPLC:

Ultra-High-Performance Liquid Chromatography (UHPLC) systems, with their ability to use smaller particle size columns and operate at higher pressures, can significantly reduce analysis times without compromising resolution. When coupled with autosamplers and rapid data processing software, UHPLC systems can analyze a large number of samples in a short period, making them suitable for HTS applications.

Parallel Synthesis and Analysis:

In the context of discovering new derivatives, parallel synthesis techniques are often employed to create large libraries of compounds. These are often coupled with high-throughput analytical techniques like LC-MS to quickly confirm the identity and purity of the synthesized molecules. By integrating synthesis and analysis, the discovery and development process for new benzamide-based compounds can be significantly accelerated. researchgate.net

Exploration of 3 Fluoro N Methoxy N,2 Dimethylbenzamide in Materials Science and Specialized Chemical Applications

Potential as a Synthetic Building Block for Advanced Organic Materials

3-Fluoro-N-methoxy-N-methylbenzamide serves as a valuable building block in the synthesis of advanced organic materials, primarily due to the presence of the fluorinated aromatic ring. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including thermal stability, solubility, and electronic characteristics.

One of the key applications in this area is the modification of polymer properties. atomfair.com The fluorinated aromatic unit of 3-Fluoro-N-methoxy-N-methylbenzamide can be incorporated into polymer backbones or as a pendant group, potentially enhancing the performance of the resulting materials. atomfair.com The electron-withdrawing nature of the fluorine atom can influence the electronic properties of conjugated polymers, which are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The general synthetic utility of this compound is highlighted by its classification as a Weinreb amide. This functional group is known for its controlled reactivity towards nucleophiles, allowing for the precise construction of complex molecular architectures that can serve as monomers for polymerization reactions. While specific examples of large-scale polymer synthesis using 3-Fluoro-N-methoxy-N-methylbenzamide are not extensively documented in publicly available literature, its potential is inferred from the well-established chemistry of fluorinated aromatics and Weinreb amides in organic synthesis.

Investigation of its Utility in Ligand Design for Non-Biological Catalysis

The application of 3-Fluoro-N-methoxy-N-methylbenzamide in the design of ligands for non-biological catalysis is an area of potential, though not yet extensively explored. The presence of both a fluorine atom and a benzamide (B126) moiety provides potential coordination sites for metal centers, which are the active sites in many catalytic systems.

The fluorine atom can engage in non-covalent interactions with metal centers, influencing the steric and electronic environment of the catalyst. This can, in turn, affect the catalyst's activity, selectivity, and stability. The amide group, following modification, can also serve as a coordinating group.

While direct examples of 3-Fluoro-N-methoxy-N-methylbenzamide being used as a ligand precursor are not prominent in the literature, the broader class of benzamide derivatives has been utilized in the synthesis of ligands for various catalytic transformations. For instance, modified benzamides can be incorporated into larger molecular scaffolds to create chiral ligands for asymmetric catalysis. The synthetic versatility of the Weinreb amide functionality of 3-Fluoro-N-methoxy-N-methylbenzamide allows for its conversion into other functional groups that are more suitable for direct coordination to a metal center.

Role in the Formation of Supramolecular Assemblies or Coordination Polymers (if applicable)

Currently, there is limited direct evidence in the scientific literature detailing the use of 3-Fluoro-N-methoxy-N-methylbenzamide in the formation of supramolecular assemblies or coordination polymers. These complex structures are formed through non-covalent interactions (in the case of supramolecular assemblies) or coordination bonds between metal ions and organic ligands (in the case of coordination polymers).

However, the structural features of 3-Fluoro-N-methoxy-N-methylbenzamide suggest a potential for such applications. The aromatic ring can participate in π-π stacking interactions, which are a common driving force for the formation of supramolecular structures. Furthermore, the fluorine atom can participate in halogen bonding, another important non-covalent interaction in supramolecular chemistry.

For this compound to act as a linker in coordination polymers, the Weinreb amide group would likely need to be chemically modified to introduce more effective coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles. The synthesis of such derivatives is feasible, opening up the possibility of using 3-Fluoro-N-methoxy-N-methylbenzamide as a precursor for the building blocks of coordination polymers.

Applications in Industrial Chemical Processes as an Intermediate or Additive (excluding prohibited uses)

The primary and well-documented application of 3-Fluoro-N-methoxy-N-methylbenzamide in industrial chemical processes is as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. ccspublishing.org.cngoogle.comgoogle.comccspublishing.org.cngoogle.com Its role as a versatile building block allows for the efficient construction of molecular scaffolds found in a variety of specialty chemicals.

The Weinreb amide functionality is particularly advantageous in industrial settings as it allows for the controlled addition of organometallic reagents to form ketones, which are common intermediates in multi-step syntheses. This controlled reactivity minimizes the formation of byproducts, leading to higher yields and simpler purification processes, which are critical considerations for large-scale industrial production.

While its use is most prominent in the pharmaceutical sector, the fundamental reactivity of 3-Fluoro-N-methoxy-N-methylbenzamide makes it a potentially valuable intermediate for the synthesis of a broader range of specialty chemicals, including agrochemicals and materials for the electronics industry. The introduction of a fluorine atom can impart desirable properties to the final products, such as increased metabolic stability in agrochemicals or specific electronic properties in materials.

Future Research Directions and Emerging Avenues for 3 Fluoro N Methoxy N,2 Dimethylbenzamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules like 3-Fluoro-N-methoxy-N,2-dimethylbenzamide is increasingly moving from traditional batch processes to more efficient and safer continuous-flow systems. nih.govpharmtech.com Flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents often used in fluorination reactions. nih.govnih.govdurham.ac.uk For the synthesis of fluorinated benzamides, this translates to potentially higher yields, reduced reaction times, and improved safety profiles. pharmtech.comdurham.ac.uk

Future research will likely focus on developing dedicated flow chemistry protocols for the multi-step synthesis of this compound. This involves integrating steps such as fluorination, amidation, and methylation into a continuous, telescoped sequence, minimizing manual handling and purification steps. durham.ac.uk

Furthermore, the integration of these flow systems with automated synthesis platforms represents a significant leap forward. researchgate.netethz.ch These platforms, utilizing robotic systems and machine learning algorithms, can perform numerous reactions in parallel, enabling the rapid generation of a library of analogues based on the this compound scaffold. synplechem.com This high-throughput synthesis is invaluable for accelerating drug discovery and materials development programs by quickly exploring the structure-activity relationship (SAR) of related compounds. researchgate.netethz.ch

Table 1: Comparison of Batch vs. Flow Synthesis for Fluorinated Benzamides
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
SafetyHigher risk with hazardous reagents (e.g., fluorinating agents) due to large volumes. pharmtech.comEnhanced safety by using small reactor volumes and contained systems. nih.govvapourtec.com
Reaction ControlDifficult to control temperature and mixing, potential for hotspots.Precise control over temperature, pressure, and residence time. amidetech.com
ScalabilityChallenging scale-up, often requiring re-optimization. researchgate.netEasier to scale by running the system for longer durations ("scaling out"). nih.gov
EfficiencyLower overall yield due to multiple isolation and purification steps.Higher efficiency and yields through telescoped reactions. durham.ac.uk

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding and optimization of the synthesis of this compound can be achieved through the implementation of Process Analytical Technology (PAT). mt.comwikipedia.org PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time, ensuring process robustness and consistent product quality. nih.gov

For amide bond formation and fluorination reactions, advanced spectroscopic techniques are particularly valuable. americanpharmaceuticalreview.com Future research could employ in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to continuously monitor the reaction progress within a flow reactor. rsc.org These techniques can provide real-time data on the concentration of reactants, intermediates, and the final product, allowing for precise control and rapid optimization of reaction conditions. americanpharmaceuticalreview.com This data-rich approach minimizes the need for traditional offline analyses like HPLC and GC, thereby accelerating the development timeline. americanpharmaceuticalreview.com

On a more fundamental level, emerging techniques such as single-entity electrochemistry-surface enhanced Raman spectroscopy (EC-SERS) could be adapted to study the amide bond formation step at the single-molecule level. acs.orgnsf.gov While currently a specialized research tool, this approach could provide unprecedented insights into the reaction mechanism, which is not accessible through ensemble measurements. acs.org

Table 2: PAT Tools for Monitoring Benzamide (B126) Synthesis
TechniqueInformation GainedApplication Area
FTIR SpectroscopyReal-time concentration of reactants, products, and intermediates. rsc.orgReaction kinetics, endpoint determination.
Raman SpectroscopyMonitoring of solid-phase reactions and crystallization processes. americanpharmaceuticalreview.comPolymorph control, reaction in heterogeneous systems.
Flow NMRDetailed structural information of species in the reaction mixture. rsc.orgIdentification of transient intermediates and byproducts.
On-line UPLC-MSQuantitative analysis of reaction components with high sensitivity. rsc.orgImpurity profiling and yield determination.

Predictive Modeling for Chemical Behavior and Synthesis Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rsc.org For this compound, future research will likely involve the use of predictive modeling to accelerate its development. nih.gov

In silico models based on Density Functional Theory (DFT) can be used to predict a range of physicochemical properties, such as molecular geometry, electronic structure, and spectroscopic signatures. nih.gov This information can help in understanding the compound's reactivity and potential interactions with biological targets. researchgate.net Crystal structure prediction calculations can also be employed to explore potential polymorphs, which is crucial for pharmaceutical development. acs.org

Furthermore, the burgeoning field of machine learning offers powerful tools for predicting reaction outcomes and optimizing synthesis routes. nih.govsemanticscholar.orgresearchgate.net By training neural networks on large datasets of known chemical reactions, it is possible to create models that can predict the major product of a reaction, suggest optimal reaction conditions, and even propose novel synthetic pathways. nih.govstanford.edu Applying these models to the synthesis of this compound could uncover more efficient or novel routes that might be overlooked by human chemists. rsc.org

Sustainable and Environmentally Benign Synthetic Approaches for Fluorinated Benzamides

In line with the growing emphasis on green chemistry, future research on this compound will undoubtedly focus on developing more sustainable synthetic methods. acs.org This involves minimizing waste, avoiding hazardous solvents, and using renewable resources and energy-efficient processes. researchgate.netosaka-u.ac.jp

Key areas of investigation will include:

Safer Fluorinating Reagents: Moving away from traditional, hazardous fluorinating agents towards safer, more benign alternatives. criver.combioengineer.org This includes the development of solid-state fluorination protocols that eliminate the need for high-boiling, toxic solvents. rsc.org Recent advancements in using potassium fluoride (B91410) in combination with activating agents or developing renewable nucleophilic fluorination reagents are promising directions. bioengineer.orgacs.orgeurekalert.org

Mechanochemistry: The use of ball-milling and other mechanochemical techniques for solid-state synthesis can significantly reduce or eliminate the need for solvents, making the process inherently greener. rsc.org

Biocatalysis: Exploring the use of enzymes, such as fluorinases, or engineered microorganisms to perform specific steps in the synthesis. criver.com Biocatalysis operates under mild conditions (ambient temperature and pressure, neutral pH) and can offer exquisite selectivity, reducing the need for protecting groups and minimizing byproducts. criver.com

Alternative Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or supercritical CO2, to replace conventional volatile organic compounds (VOCs). researchgate.net

By embracing these sustainable approaches, the synthesis of this compound and other fluorinated benzamides can be made more economically viable and environmentally responsible. osaka-u.ac.jpsciencedaily.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.